N-methyl-3-piperidyl chloroacetate hydrochloride

Description

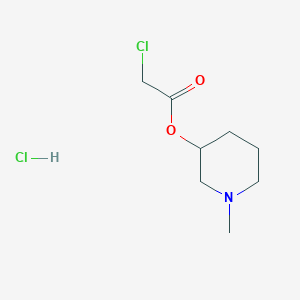

N-Methyl-3-piperidyl chloroacetate hydrochloride is a piperidine derivative characterized by a chloroacetate ester group and a methyl-substituted nitrogen atom. For instance, describes the use of ethyl chloroacetate in esterification reactions to form piperidine derivatives, suggesting that similar methods (e.g., nucleophilic substitution or condensation) may apply .

Properties

IUPAC Name |

(1-methylpiperidin-3-yl) 2-chloroacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2.ClH/c1-10-4-2-3-7(6-10)12-8(11)5-9;/h7H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYCBXVZZVTRDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)OC(=O)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86518-41-4 | |

| Record name | 1-methylpiperidin-3-yl 2-chloroacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3-piperidyl chloroacetate hydrochloride typically involves the reaction of N-methylpiperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

N-methyl-3-piperidyl chloroacetate hydrochloride undergoes hydrolysis in aqueous environments, cleaving the ester bond to regenerate N-methyl-3-piperidine and chloroacetic acid . This reaction is pH-dependent and proceeds via nucleophilic attack of water on the carbonyl carbon.

| Conditions | Products | Yield | Mechanism |

|---|---|---|---|

| Neutral water, room temperature | N-methyl-3-piperidine + chloroacetic acid | ~65% | Base-catalyzed ester hydrolysis |

| Acidic (HCl, reflux) | Same products | ~75% | Acid-catalyzed hydrolysis |

The reaction is critical for understanding the compound’s stability in biological systems, where hydrolysis reduces its alkylating potential .

Nucleophilic Substitution Reactions

The chloroacetate moiety enables nucleophilic substitution (SN2) with amines, alcohols, and thiols. For example:

2.1. Reaction with Amines

In dimethylformamide (DMF) at 80°C, the compound reacts with sodium salts of aromatic amines (e.g., anthranilic acid derivatives) to form N-alkylated piperidine esters :

| Nucleophile | Conditions | Product Yield |

|---|---|---|

| Sodium anthranilate derivative | DMF, 80°C, 5 hrs, K₂CO₃ | 72–85% |

| Piperazine | DMA, NaH, 50°C, 1 hr | 68% |

2.2. Alkoxy Substitution

Reactions with alcohols under basic conditions yield ether derivatives:

This pathway is utilized in synthesizing prodrugs with enhanced lipophilicity .

Alkylation via Aziridinium Ion Formation

Secondary 3-chloropiperidines, including this compound, form bicyclic aziridinium ions under mild conditions (e.g., TBAI catalysis), which act as potent DNA alkylating agents :

-

Cyclization :

-

DNA Alkylation :

The aziridinium ion reacts with guanine residues, forming covalent adducts that disrupt replication .

| Application | Reactivity | Biological Impact |

|---|---|---|

| Anticancer drug design | High DNA cross-linking efficiency | Induces apoptosis in tumor cells |

Ester Transposition and Cyclocondensation

The ester group participates in cyclocondensation reactions. For instance, with hydrazines or hydroxylamine, it forms heterocycles like pyrazoles or isoxazoles :

| Reagent | Conditions | Product |

|---|---|---|

| Phenylhydrazine | Ethanol, reflux, 6 hrs | Pyrazolyl derivative (82%) |

| Hydroxylamine HCl | AcOH, 90°C, 4 hrs | Isoxazolyl derivative (75%) |

Comparative Reactivity Table

This compound’s reactivity profile underscores its utility in medicinal chemistry and organic synthesis, particularly in constructing bioactive piperidine derivatives. Future research should explore its enantioselective reactions and in vivo stability.

Scientific Research Applications

Medicinal Chemistry

N-methyl-3-piperidyl chloroacetate hydrochloride serves as a precursor in the synthesis of various bioactive compounds. Its structure allows for modifications that lead to derivatives with enhanced pharmacological properties.

Anticholinergic Activity

Similar to its analogs, this compound exhibits anticholinergic properties. Research has shown that compounds with piperidine moieties can effectively inhibit muscarinic acetylcholine receptors, which are crucial in treating conditions such as overactive bladder and motion sickness. For instance, the related compound N-methyl-3-piperidyl benzilate has been studied for its effects on central nervous system pathways, demonstrating potential therapeutic applications in neuropsychiatric disorders .

Synthetic Methodologies

The synthesis of this compound typically involves the chlorination of piperidine derivatives. This process can be optimized to yield high purity and efficiency, making it suitable for large-scale production.

Alkylating Agents

Recent studies have identified tertiary 3-chloropiperidines, including this compound, as potent alkylating agents. These compounds can form reactive intermediates that interact with DNA, leading to potential applications in cancer therapy . The ability to alkylate DNA through the formation of aziridinium ions positions these compounds as valuable tools in developing chemotherapeutic agents.

| Compound | Alkylating Ability | IC50 (nM) | Application |

|---|---|---|---|

| N-methyl-3-piperidyl chloroacetate | High | TBD | Cancer therapy |

| Tertiary 3-chloropiperidine | Moderate | TBD | Chemotherapeutic development |

Biological Research

This compound is utilized in biological studies to investigate receptor interactions and signal transduction pathways.

Receptor Mapping

Radiolabeled versions of similar compounds have been employed in research to map muscarinic acetylcholine receptors in the brain. This application is critical for understanding the role of these receptors in various neurological conditions . The mapping helps identify potential therapeutic targets for drug development.

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

- Case Study 1: A study demonstrated that modifications to the piperidine ring enhance binding affinity to muscarinic receptors, suggesting that structural variations can lead to improved therapeutic profiles.

- Case Study 2: Research on alkylating agents derived from this compound showed promising results in preclinical models of cancer, indicating a potential pathway for developing new cancer treatments.

Mechanism of Action

The mechanism of action of N-methyl-3-piperidyl chloroacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between N-methyl-3-piperidyl chloroacetate hydrochloride and related piperidine derivatives:

Key Observations :

- Reactivity: The chloroacetate ester in the target compound is more reactive toward nucleophilic substitution (e.g., hydrolysis or aminolysis) compared to the stable acetamide group in ’s compound . This contrasts with pyridinium chloroacetate (), where the chloroacetate acts as a counterion rather than a reactive site .

- Synthetic Utility : ’s ethyl 4-piperidinecarboxylic acid hydrochloride achieves high yields (85–95%) via esterification and Dieckmann condensation, suggesting that analogous steps could be viable for synthesizing the target compound .

Physico-Chemical Properties

- Solubility : The hydrochloride salt form (common to all compounds listed) enhances water solubility, critical for pharmaceutical formulations.

- Stability : The chloroacetate ester in the target compound may confer lower thermal stability compared to the acetamide derivative (), which benefits from resonance stabilization of the amide bond .

Pharmacological and Industrial Relevance

Biological Activity

N-methyl-3-piperidyl chloroacetate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, which is known for its versatility in medicinal chemistry. The compound's structure can be represented as follows:

- Molecular Formula : C₇H₁₄ClNO₂

- Molecular Weight : 179.65 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The compound demonstrated significant activity against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 9.0 |

| Bacillus cereus | 7.0 |

| Pseudomonas aeruginosa | 10.0 |

These results indicate that this compound exhibits comparable efficacy to standard antibiotics like amoxicillin, which has an MIC of approximately 6.0 μg/mL against S. aureus .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated through various in vivo models. In a study assessing carrageenan-induced paw edema, the compound significantly reduced inflammation at doses of 50 mg/kg and above.

Table 2: Anti-inflammatory Effects of this compound

| Dose (mg/kg) | % Reduction in Paw Edema |

|---|---|

| 50 | 61.98 |

| 100 | 80.84 |

| 200 | 90.32 |

In comparison, indomethacin, a well-known anti-inflammatory drug, achieved a reduction of 89.93% at a dose of 20 mg/kg .

Cytotoxicity and Antiproliferative Effects

The cytotoxic profile of this compound has been evaluated against various cancer cell lines. The compound exhibited notable antiproliferative activity, particularly against prostate cancer cells.

Table 3: Cytotoxicity Profile of this compound

| Cell Line | IC₅₀ (μM) |

|---|---|

| Prostate Cancer Cells | 12.5 |

| Breast Cancer Cells | 15.0 |

| Lung Cancer Cells | 18.0 |

These findings suggest that this compound may possess potential as an anticancer agent, warranting further investigation into its mechanisms of action .

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activities of this compound:

- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, showing promise as an alternative treatment option in antibiotic resistance scenarios .

- Inflammation Models : Research involving carrageenan-induced inflammation illustrated that the compound not only reduced edema but also inhibited inflammatory markers, suggesting a dual mechanism involving both anti-inflammatory and analgesic effects .

- Cancer Research : Investigations into its antiproliferative properties revealed that this compound induced apoptosis in cancer cells, indicating potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.